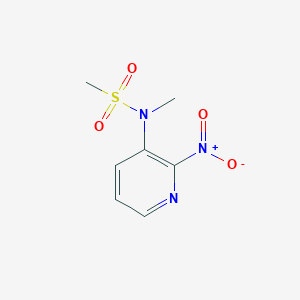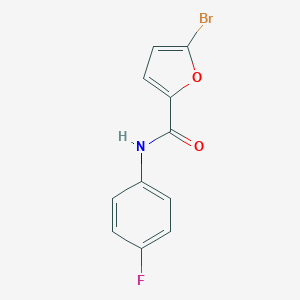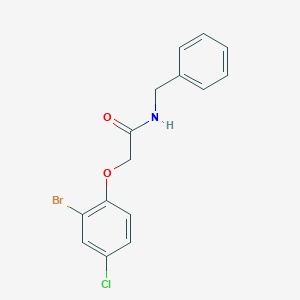![molecular formula C17H29N3O5S2 B240935 N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide](/img/structure/B240935.png)
N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide, also known as DB1976, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and has the potential to become an effective anticancer drug.
Wirkmechanismus
N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide inhibits the activity of a protein called heat shock protein 90 (Hsp90), which is involved in the regulation of many cellular processes, including cell survival and proliferation. By inhibiting Hsp90, N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide disrupts the signaling pathways that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide has been shown to have minimal toxicity in normal cells, indicating that it may have a favorable safety profile. In addition, N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide has been found to sensitize cancer cells to other anticancer drugs, suggesting that it may be effective in combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide is that it has shown efficacy against a broad range of cancer types, indicating that it may have potential as a broad-spectrum anticancer drug. However, one limitation is that the synthesis of N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide is complex and may be difficult to scale up for large-scale production.
Zukünftige Richtungen
There are several future directions for research on N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide. One area of interest is the development of more efficient synthesis methods for N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide. In addition, further studies are needed to determine the optimal dosing and administration schedule for N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide in clinical trials. Finally, there is a need for more research on the potential of N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide in combination therapy with other anticancer drugs.
Synthesemethoden
The synthesis of N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide involves several steps, including the condensation of 2,4-dimethyl-3-nitroaniline with tert-butyl 3-aminopropanoate to form the corresponding amide. This amide is then reacted with 2,4-dimethyl-3-(methylsulfonyl)aniline to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In addition, N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
Produktname |
N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide |
|---|---|
Molekularformel |
C17H29N3O5S2 |
Molekulargewicht |
419.6 g/mol |
IUPAC-Name |
N-tert-butyl-3-[[2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanamide |
InChI |
InChI=1S/C17H29N3O5S2/c1-12-8-9-14(13(2)16(12)20(6)26(7,22)23)27(24,25)18-11-10-15(21)19-17(3,4)5/h8-9,18H,10-11H2,1-7H3,(H,19,21) |
InChI-Schlüssel |
DOMKLPPFTGVHKJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCCC(=O)NC(C)(C)C)C)N(C)S(=O)(=O)C |
Kanonische SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCCC(=O)NC(C)(C)C)C)N(C)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 3-{5-[3-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240858.png)



![2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B240870.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide](/img/structure/B240871.png)

![2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol](/img/structure/B240879.png)
![N-[2-(Dimethylamino)ethyl]-2,2-diphenylacetamide](/img/structure/B240885.png)


